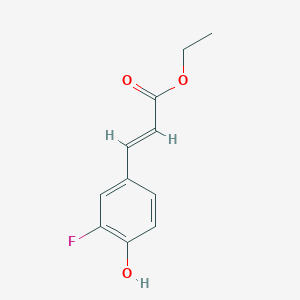

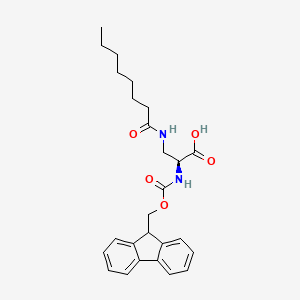

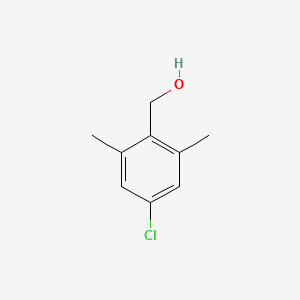

![molecular formula C12H12ClN3O B1429936 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride CAS No. 1423027-48-8](/img/structure/B1429936.png)

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “4′-aryl-3′-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-1′-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3′-carbonitriles” involves a mixture of isatin, N-methylglycine, cyanoacetylphthalazine, and an aldehyde in ethanol .Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, the compound “methyl (3S,5’R)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-5’-carboxylate” has a molecular weight of 246.262 and a chemical formula of C13H14N2O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. For example, the synthesis of spiro-pyrrolidine-oxindoles involves [3+2]-cycloaddition of nonstabilized azomethine ylide to the conjugated double bond of 3-aryl-2-[1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbonyl]prop-2-enenitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “methyl (3S,5’R)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-5’-carboxylate” is a solid with a molecular weight of 336.39 .Applications De Recherche Scientifique

-

Synthesis of Spiro-Oxindole-Pyrrolidines

- Field : Organic Chemistry

- Application : A series of 12 spiro-pyrrolidine-fused oxindoles were synthesized via [3+2]-cycloaddition of nonstabilized azomethine ylide to the conjugated double bond of 3-aryl-2- [1,4-dioxo-3,4-dihydrophthalazine-2 (1 H )-carbonyl]prop-2-enenitriles .

- Method : The reactions are chemo-, stereo-, and regioselective .

- Results : The spiro-pyrrolidine-oxindole core units have been found in numerous biologically important alkaloids like spirotryprostatins A and B and horsfiline, which were found to inhibit mammalian cell cycle at the G2/M phase .

-

Pyrrolidine in Drug Discovery

- Field : Medicinal Chemistry

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds

- Field : Organic Chemistry

- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

- Method : This review summarizes the pharmacological significance of spiroindole and spirooxindole scaffolds and highlights the latest strategies for their synthesis .

- Results : Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

- Field : Organic Chemistry

- Application : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .

- Method : These derivatives are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles .

- Results : The resulting compounds are useful as drug precursors or perspective ligands .

-

Spiroindole and Spirooxindole Scaffolds in Drug Design

- Field : Medicinal Chemistry

- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

- Method : This review summarizes the pharmacological significance of spiroindole and spirooxindole scaffolds and highlights the latest strategies for their synthesis .

- Results : Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

-

2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives in Drug Precursors

- Field : Organic Chemistry

- Application : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .

- Method : These derivatives are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles .

- Results : The resulting compounds are useful as drug precursors or perspective ligands .

Orientations Futures

The future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and potential biological activities. As these compounds are structurally complex and potentially biologically active, they could be of interest in the field of medicinal chemistry .

Propriétés

IUPAC Name |

2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16;/h1-4,8,14H,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNTNBUOQJOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

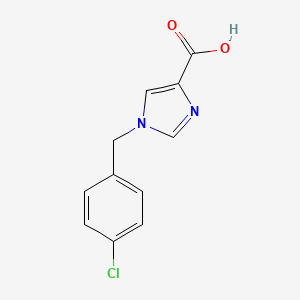

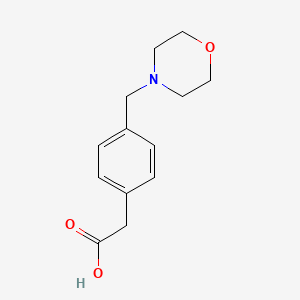

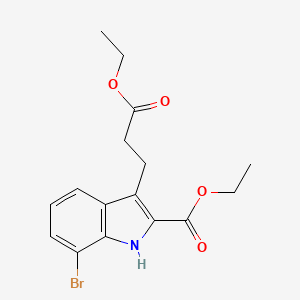

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)